molecular formula C8H9ClN2 B3046252 4-Chloro-2-(cyclobutyl)pyrimidine CAS No. 1215072-91-5

4-Chloro-2-(cyclobutyl)pyrimidine

Cat. No.: B3046252
CAS No.: 1215072-91-5
M. Wt: 168.62
InChI Key: OOKJZCLTXFGENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(cyclobutyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a cyclobutyl group at the 2-position. Pyrimidines are critical scaffolds in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets such as enzymes and receptors.

Below, we systematically compare this compound with its closest analogs.

Properties

IUPAC Name

4-chloro-2-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJZCLTXFGENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305173
Record name 4-Chloro-2-cyclobutylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215072-91-5
Record name 4-Chloro-2-cyclobutylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215072-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-cyclobutylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclobutyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with suitable reagents to introduce the chlorine atom at the 4th position and the cyclobutyl group at the 2nd position. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclobutyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

    Coupling Reactions: Biaryl pyrimidines.

Scientific Research Applications

4-Chloro-2-(cyclobutyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclobutyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the cyclobutyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1 .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP) Applications Reference
4-Chloro-2-(cyclobutyl)pyrimidine C₈H₉ClN₂ 168.63 (calculated) 4-Cl, 2-cyclobutyl Estimated: ~2.5 Kinase inhibitors, agrochemicals N/A
4-Chloro-2-(methylthio)pyrimidine C₅H₅ClN₂S 160.63 4-Cl, 2-methylthio 1.8–2.2 PET radioligands, anticancer agents
4-Chloro-2-(piperidin-1-yl)pyrimidine C₉H₁₂ClN₃S 243.76 4-Cl, 2-piperidinyl 3.3 Agrochemical intermediates
4-Chloro-2-(4-pyridinyl)pyrimidine C₉H₆ClN₃ 191.62 4-Cl, 2-pyridinyl ~2.0 Kinase inhibitor synthesis

Notes:

  • Molecular Weight : Bulkier substituents (e.g., piperidinyl) increase molecular weight, which may affect oral bioavailability .
This compound

Nucleophilic Substitution : Reacting 2,4-dichloropyrimidine with cyclobutylmagnesium bromide or cyclobutylamine under basic conditions.

Cross-Coupling : Suzuki-Miyaura coupling using cyclobutylboronic acid .

Key Analogs
  • 4-Chloro-2-(methylthio)pyrimidine : Synthesized via substitution of 2,4-dichloropyrimidine with methylthiolate (NaSMe) .
  • 4-Chloro-6-(piperidin-1-yl)pyrimidine : Prepared by reacting 4,6-dichloropyrimidine with piperidine in the presence of NaH .
  • 4-Chloro-2-(pyridin-3-yl)quinazoline : Formed via Buchwald-Hartwig amination or direct coupling .

Critical Insight : The cyclobutyl group’s steric hindrance may necessitate higher reaction temperatures or specialized catalysts compared to smaller substituents .

Biological Activity

4-Chloro-2-(cyclobutyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10ClN, with a molecular weight of approximately 169.62 g/mol. The compound features a chloro substituent at the 4-position and a cyclobutyl group at the 2-position of the pyrimidine ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial DNA replication or inhibition of essential metabolic pathways.

Antiviral Properties

The compound has also been studied for its antiviral activity . Preliminary findings suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, thereby preventing the virus from successfully infecting host cells. Further research is necessary to elucidate the exact mechanisms involved.

Anticancer Potential

One of the most promising areas of research for this compound is its potential as an anticancer agent . Studies have indicated that it may inhibit certain kinases involved in cell cycle regulation, leading to apoptosis in cancer cells. For example, related compounds have been shown to disrupt cyclin-dependent kinase (CDK) pathways, which are crucial for cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or metabolic pathways, which is critical for both microbial and cancer cell survival.
  • Receptor Modulation : It may bind to receptors on the surface of cells, altering signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Anticancer Research

In another research effort, scientists investigated the anticancer properties of various pyrimidine derivatives, including this compound. The findings indicated that at concentrations between 30 to 100 nM, the compound effectively induced apoptosis in several cancer cell lines by inhibiting CDK activity. This suggests a potential pathway for therapeutic development against specific cancers .

Summary of Findings

Activity Mechanism Reference
AntimicrobialDisruption of DNA replication
AntiviralInhibition of viral replication
AnticancerInhibition of CDK pathways leading to apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(cyclobutyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(cyclobutyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.